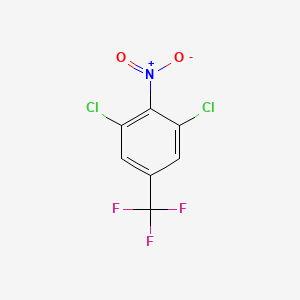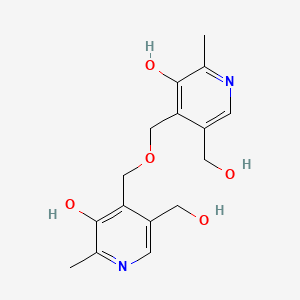
Pyridoxine impurity 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridoxine impurity 1 typically involves the reaction of pyridoxine with formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization or other purification techniques .
Industrial Production Methods
In industrial settings, the production of this compound is often a byproduct of the large-scale synthesis of pyridoxine. The process involves the use of high-purity reagents and stringent quality control measures to minimize the formation of impurities. Advanced chromatographic techniques are employed to separate and quantify this compound from the main product .
化学反応の分析
Types of Reactions
Pyridoxine impurity 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are often characterized using spectroscopic techniques such as NMR and mass spectrometry .
科学的研究の応用
Pyridoxine impurity 1 has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in the metabolism of vitamin B6.
Industry: It is used in the quality control and validation of pharmaceutical products containing pyridoxine.
作用機序
The mechanism of action of Pyridoxine impurity 1 involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence the metabolism of pyridoxine and related compounds .
類似化合物との比較
Similar Compounds
Pyridoxine (Vitamin B6): The primary compound from which Pyridoxine impurity 1 is derived.
Pyridoxal: Another form of vitamin B6 with similar chemical properties.
Pyridoxamine: A related compound that also belongs to the vitamin B6 family.
Uniqueness
This compound is unique due to its specific chemical structure, which includes two pyridine rings connected by an oxybis(methylene) bridge. This structure imparts distinct chemical and physical properties that differentiate it from other related compounds. Its presence as an impurity in pyridoxine formulations makes it a valuable reference standard for quality control and analytical purposes .
特性
分子式 |
C16H20N2O5 |
|---|---|
分子量 |
320.34 g/mol |
IUPAC名 |
4-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methoxymethyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol |
InChI |
InChI=1S/C16H20N2O5/c1-9-15(21)13(11(5-19)3-17-9)7-23-8-14-12(6-20)4-18-10(2)16(14)22/h3-4,19-22H,5-8H2,1-2H3 |
InChIキー |
HFRKAACTHWVZKJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C(=C1O)COCC2=C(C(=NC=C2CO)C)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


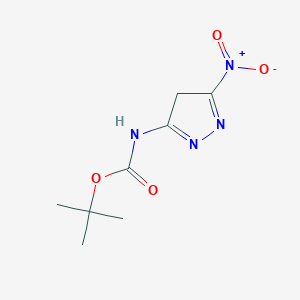

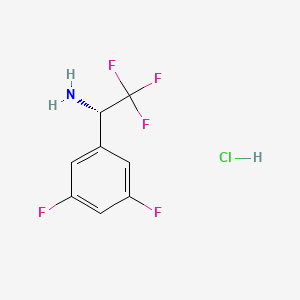
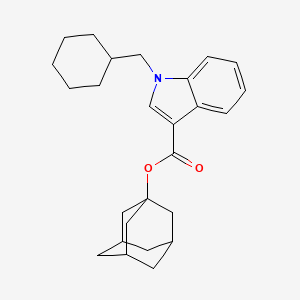
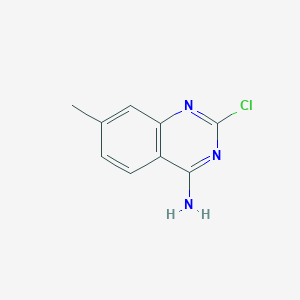

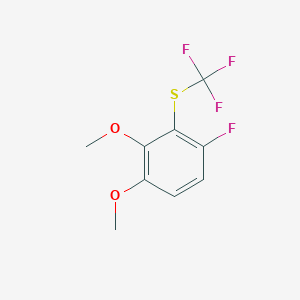
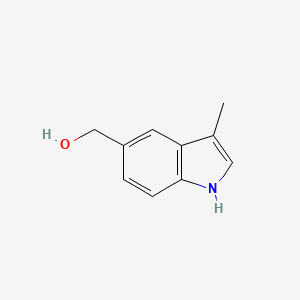
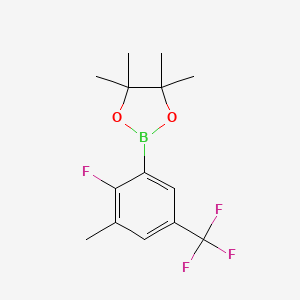
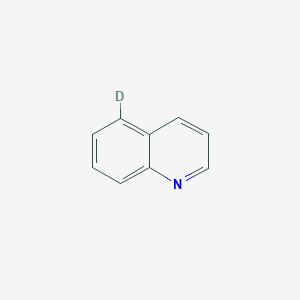


![N-[1-(Oxan-2-YL)-1H-pyrazolo[4,3-C]pyridin-6-YL]acetamide](/img/structure/B14037995.png)
